3-amino-N,N,4-trimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

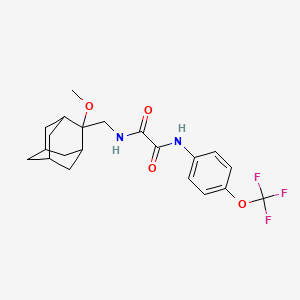

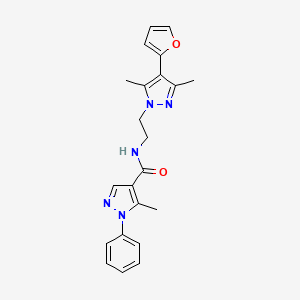

3-amino-N,N,4-trimethylbenzamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is typically a light yellow to yellow powder or crystals .

Molecular Structure Analysis

The molecular structure of 3-amino-N,N,4-trimethylbenzamide consists of a benzamide core with an amino group and three methyl groups attached . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Physical And Chemical Properties Analysis

3-amino-N,N,4-trimethylbenzamide is a light yellow to yellow powder or crystals . It has a molecular weight of 178.23 . The compound is typically stored at room temperature .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Synthesis of Aromatic Polyimides

Research has explored the synthesis and characterization of novel aromatic polyimides, including compounds related to "3-amino-N,N,4-trimethylbenzamide." These studies focus on creating materials with specific properties, such as solubility in organic solvents and thermal stability, potentially applicable in high-performance materials and electronics (Butt et al., 2005).

Antioxidant Activity of Amino-Substituted Benzamides

Investigation into the electrochemical oxidation mechanisms of amino-substituted benzamides reveals their potential as powerful antioxidants by scavenging free radicals. This research provides insights into how these compounds can contribute to understanding the free radical scavenging activity of antioxidants (Jovanović et al., 2020).

Pharmacological Applications and Molecular Mechanisms

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Studies have shown that compounds like 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase (PARP), exhibit beneficial effects against ischemia/reperfusion injury in heart transplantation, indicating their potential in reducing myocardial reperfusion injury. This research opens pathways for exploring PARP inhibitors in therapeutic applications to prevent energy depletion and cellular damage (Fiorillo et al., 2003).

Neuroprotective Properties in Epilepsy

The neuroprotective effects of PARP inhibition, using compounds like 3-aminobenzamide, have been investigated in the context of hippocampal neuron death induced by seizures. Such studies highlight the therapeutic value of these inhibitors in preventing apoptosis and activating cell survival signaling pathways (Wang et al., 2007).

Modulation of DNA Methyltransferase Activity

Research has also delved into the interaction between poly(ADP-ribose) polymerases and DNA methylation processes, with studies suggesting that inhibitors like 3-aminobenzamide can affect DNA hypermethylation, potentially impacting gene expression and cellular functions (Reale et al., 2005).

Safety and Hazards

properties

IUPAC Name |

3-amino-N,N,4-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPENLBANQJYBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N,4-trimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)

![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)

![1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B2741119.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)

![1-[4-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741127.png)

![2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2741133.png)

![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)